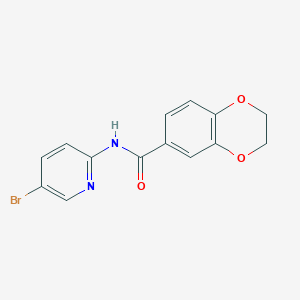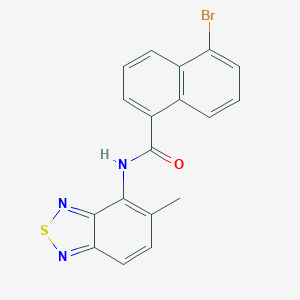![molecular formula C16H14N2OS B239798 N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]acetamide](/img/structure/B239798.png)
N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]acetamide is a chemical compound that belongs to the class of benzothiazole derivatives. It is commonly known as BTA-1 and has been extensively studied for its potential use in various scientific research applications. BTA-1 has been found to possess several biochemical and physiological effects, making it a promising compound for further research.
Mechanism of Action
The mechanism of action of BTA-1 involves the inhibition of certain enzymes and proteins that are involved in various cellular processes. BTA-1 has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. BTA-1 has also been found to inhibit the activity of acetylcholinesterase (AChE), an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function.
Biochemical and Physiological Effects:
BTA-1 has been found to possess several biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators, such as prostaglandins and cytokines, thereby reducing inflammation. BTA-1 has also been found to increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and glutathione peroxidase (GPx), thereby reducing oxidative stress. Additionally, BTA-1 has been found to improve cognitive function and memory in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using BTA-1 in lab experiments is its high purity and stability. The synthesis method has been optimized for maximum yield and purity, making it a reliable source of BTA-1. Additionally, BTA-1 has been extensively studied for its potential use in various scientific research applications, making it a promising compound for further research.
One limitation of using BTA-1 in lab experiments is its potential toxicity. While BTA-1 has been found to possess several beneficial properties, it is important to consider its potential toxicity and side effects when using it in lab experiments. Additionally, the optimal dosage and administration of BTA-1 for various scientific research applications are still being studied.
Future Directions
There are several future directions for the study of BTA-1. One direction is the further investigation of its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to determine the optimal dosage and administration of BTA-1 for various scientific research applications. Finally, the potential side effects and toxicity of BTA-1 need to be further studied to ensure its safety for use in lab experiments.
Synthesis Methods
The synthesis of BTA-1 involves the reaction of 2-methyl-5-nitrophenylacetic acid with thiosemicarbazide in the presence of phosphorus oxychloride. The resulting product is then treated with hydrazine hydrate to obtain BTA-1. The synthesis method has been optimized for maximum yield and purity, making it a reliable method for the production of BTA-1.
Scientific Research Applications
BTA-1 has been extensively studied for its potential use in various scientific research applications. It has been found to possess anti-inflammatory, antioxidant, and neuroprotective properties. BTA-1 has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, BTA-1 has been found to inhibit the growth of cancer cells, making it a promising compound for cancer research.
properties
Product Name |
N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]acetamide |
|---|---|
Molecular Formula |
C16H14N2OS |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]acetamide |
InChI |
InChI=1S/C16H14N2OS/c1-10-7-8-12(9-14(10)17-11(2)19)16-18-13-5-3-4-6-15(13)20-16/h3-9H,1-2H3,(H,17,19) |
InChI Key |
OTJYJFRATWPCLW-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)NC(=O)C |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{3-[(2-chloro-4-methylbenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B239718.png)
![N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B239719.png)
![4-ethoxy-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide](/img/structure/B239720.png)
![N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]thiophene-2-carboxamide](/img/structure/B239722.png)
![N-{2-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-3-(1H-imidazol-1-yl)propan-1-amine](/img/structure/B239723.png)
![N-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}ethanamine](/img/structure/B239725.png)
![N-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}ethanamine](/img/structure/B239726.png)
![N-ethyl-N-{2-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}amine](/img/structure/B239727.png)
![N-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-N-propylamine](/img/structure/B239728.png)
![2-({5-Bromo-2-[(4-fluorobenzyl)oxy]benzyl}amino)-1-butanol](/img/structure/B239733.png)

![N-[4-(4-benzoylpiperazin-1-yl)phenyl]pentanamide](/img/structure/B239737.png)
![N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B239739.png)
